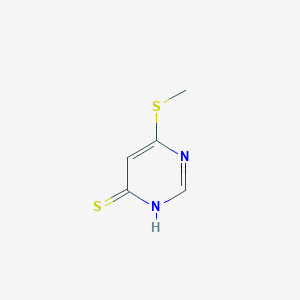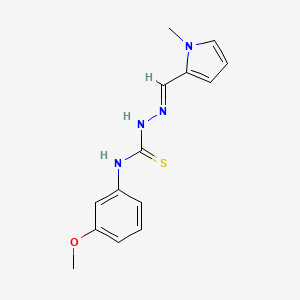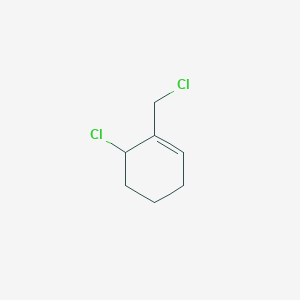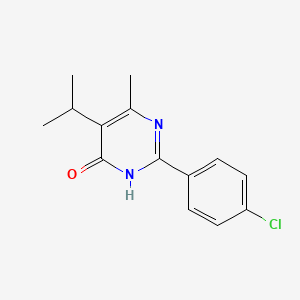![molecular formula C23H19NO3S B12917505 1H-Indole, 3-acetyl-1-[(4-methylphenyl)sulfonyl]-2-phenyl- CAS No. 62367-67-3](/img/structure/B12917505.png)
1H-Indole, 3-acetyl-1-[(4-methylphenyl)sulfonyl]-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole, 3-acetyl-1-[(4-methylphenyl)sulfonyl]-2-phenyl- is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes an indole core substituted with acetyl, sulfonyl, and phenyl groups. These substitutions confer distinct chemical and biological properties, making it a subject of interest in scientific research and industrial applications .
Vorbereitungsmethoden
The synthesis of 1H-Indole, 3-acetyl-1-[(4-methylphenyl)sulfonyl]-2-phenyl- typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The subsequent steps include acetylation, sulfonylation, and phenylation to introduce the respective functional groups. Industrial production methods may employ similar synthetic routes but are optimized for higher yields and cost-effectiveness .
Analyse Chemischer Reaktionen
1H-Indole, 3-acetyl-1-[(4-methylphenyl)sulfonyl]-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole ring .
Wissenschaftliche Forschungsanwendungen
1H-Indole, 3-acetyl-1-[(4-methylphenyl)sulfonyl]-2-phenyl- has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It finds applications in the synthesis of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1H-Indole, 3-acetyl-1-[(4-methylphenyl)sulfonyl]-2-phenyl- involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The acetyl, sulfonyl, and phenyl groups enhance its binding affinity and specificity. These interactions can influence cellular pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Compared to other indole derivatives, 1H-Indole, 3-acetyl-1-[(4-methylphenyl)sulfonyl]-2-phenyl- is unique due to its specific substitutions. Similar compounds include:
1H-Indole-3-acetic acid: A plant hormone involved in growth regulation.
1H-Indole-2-carboxylic acid: Used in the synthesis of pharmaceuticals.
1H-Indole-3-carboxaldehyde: An intermediate in organic synthesis
These compounds share the indole core but differ in their functional groups, leading to distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
62367-67-3 |
|---|---|
Molekularformel |
C23H19NO3S |
Molekulargewicht |
389.5 g/mol |
IUPAC-Name |
1-[1-(4-methylphenyl)sulfonyl-2-phenylindol-3-yl]ethanone |
InChI |
InChI=1S/C23H19NO3S/c1-16-12-14-19(15-13-16)28(26,27)24-21-11-7-6-10-20(21)22(17(2)25)23(24)18-8-4-3-5-9-18/h3-15H,1-2H3 |
InChI-Schlüssel |
HSYRKOPYUKTLDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(=C2C4=CC=CC=C4)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[2-(Methylsulfanyl)ethyl]-7H-purine](/img/structure/B12917423.png)
![N-Butyl-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12917424.png)


![1'-(1-Phenylethyl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12917433.png)



![3,3,4,4,8-Pentamethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12917473.png)



![4-Chloro-2-ethyl-5-[(furan-2-yl)methoxy]pyridazin-3(2H)-one](/img/structure/B12917499.png)

